molecular formula C8H7N3O2 B1441422 Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-17-5

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B1441422
CAS No.: 1095822-17-5
M. Wt: 177.16 g/mol
InChI Key: OVLUFZHAPSKJJO-UHFFFAOYSA-N
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Description

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is an organic compound belonging to the pyrrolopyrimidine family

Biochemical Analysis

Biochemical Properties

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These interactions are primarily inhibitory, leading to the downregulation of kinase activity. The binding of this compound to these enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as HepG2 cells . The mechanism involves the upregulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. Additionally, this compound influences cell signaling pathways, particularly those involved in cell proliferation and survival, leading to altered gene expression and metabolic changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The compound’s structure allows it to fit into the active sites of kinases, where it forms stable complexes through hydrogen bonds and hydrophobic interactions . This binding inhibits the enzymatic activity, preventing the phosphorylation of downstream targets and disrupting signaling pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on kinases and continues to induce apoptosis in cancer cells. Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity and induces apoptosis without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues. Threshold effects have been noted, where a minimal effective dose is required to achieve therapeutic benefits without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability. Additionally, this compound may be directed to specific subcellular compartments through targeting signals, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with methanol in the presence of a base such as sodium methoxide. This reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by a methoxy group, forming the desired methyl ester .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of non-hazardous solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its use in various synthetic and biological applications .

Properties

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUFZHAPSKJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725554
Record name Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-17-5
Record name Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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